N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide
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Overview
Description
N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to an ethyl chain, which is further connected to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of 3,4,5-trimethoxyphenylacetate and dimethylaminopyridine (DMAP) as a catalyst, followed by the addition of EDCI.HCl under nitrogen protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may interact with other proteins, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activities.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A related compound with one less methoxy group, leading to different chemical properties and reactivity.
3,4,5-Trimethoxyamphetamine: Another structurally similar compound with distinct pharmacological effects.
Uniqueness
N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide is unique due to its specific combination of the trimethoxyphenyl group and the propanamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62028-41-5 |
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Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[2-(3,4,5-trimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C14H21NO4/c1-5-13(16)15-7-6-10-8-11(17-2)14(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
GXUSWVAPRDBKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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